2-(4-amino-1H-pyrazol-1-yl)acetonitrile

描述

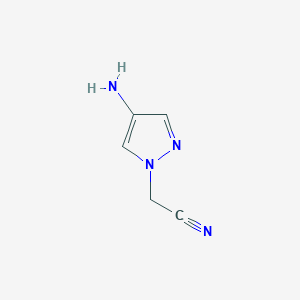

Structure

3D Structure

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHXCZMZXXAHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152842-04-0 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context of 2 4 Amino 1h Pyrazol 1 Yl Acetonitrile and Analogues

General Synthetic Routes to 4-Aminopyrazoles

The 4-aminopyrazole scaffold is a prevalent motif in a wide array of biologically active compounds. Its synthesis has been approached through various classical and modern methodologies.

One of the most traditional and versatile methods is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). To introduce the 4-amino group, this method can be adapted by using a precursor bearing a nitrogen functionality at the α-position of the dicarbonyl compound, which is subsequently reduced.

Another prominent strategy is the Thorpe-Ziegler cyclization . This intramolecular cyclization of dinitriles has been effectively utilized to construct the pyrazole ring with an amino group at the 4-position. The reaction typically involves the base-catalyzed cyclization of a hydrazone derived from a dicyanomethane derivative.

More contemporary approaches often involve the use of versatile starting materials like β-ketonitriles and enaminonitriles. The condensation of β-ketonitriles with hydrazines provides a direct route to aminopyrazoles. Similarly, enaminonitriles can be N-alkylated and subsequently cyclized to yield 4-aminopyrazole derivatives. These methods offer flexibility in introducing various substituents onto the pyrazole ring.

A summary of common precursors and the corresponding synthetic methods for 4-aminopyrazoles is presented in the table below.

| Precursor | Synthetic Method | Key Features |

| β-Dicarbonyl compounds (with α-nitro or α-azido group) | Knorr Pyrazole Synthesis | Requires subsequent reduction of the nitrogen functionality. |

| Dicyanohydrazones | Thorpe-Ziegler Cyclization | Intramolecular cyclization of dinitriles. |

| β-Ketonitriles | Condensation with Hydrazines | Direct formation of the aminopyrazole ring. |

| Enaminonitriles | N-Alkylation and Cyclization | Allows for diverse substitution patterns. |

Specific Synthetic Pathways to this compound

The synthesis of the target compound, this compound, can be achieved through several strategic pathways. A common approach involves the initial synthesis of a 4-nitropyrazole precursor, followed by the introduction of the acetonitrile side chain and subsequent reduction of the nitro group.

A plausible synthetic route starts with the alkylation of 4-nitropyrazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a suitable base to yield 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile. The final step is the reduction of the nitro group to the desired amino group. This reduction can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., SnCl₂/HCl).

Reaction Mechanisms and Optimization

The alkylation of 4-nitropyrazole with a haloacetonitrile proceeds via an SN2 mechanism. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine. The solvent should be inert to the reaction conditions, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile often being preferred.

The reduction of the nitro group is a critical step that requires careful control to avoid the reduction of the nitrile functionality. Catalytic hydrogenation is often a clean and efficient method. The selection of the catalyst, solvent, pressure, and temperature can influence the reaction's success. For instance, palladium on carbon (Pd/C) is a commonly used catalyst in a protic solvent like ethanol (B145695) or methanol.

Optimization of these reaction conditions is essential for achieving high yields and purity of the final product. This includes screening different bases, solvents, temperatures, and reducing agents to identify the most efficient and scalable protocol.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified work-up procedures. While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot reactions can be applied to streamline its synthesis.

A potential one-pot approach could involve the in-situ formation of the 4-aminopyrazole ring followed by immediate alkylation with a haloacetonitrile. For example, a three-component reaction between a suitable β-ketonitrile precursor, hydrazine, and a haloacetonitrile in a single reaction vessel could potentially yield the target compound. The development of such a one-pot method would be a significant advancement in the synthesis of this important building block. Research in this area is focused on identifying compatible reaction conditions and catalysts that can facilitate multiple transformations in a single pot.

Derivatization Strategies via the Acetonitrile Moiety

The acetonitrile moiety in this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential applications in drug discovery.

Reduction of the Nitrile Group (e.g., to 2-aminoethyl derivatives)

The nitrile group can be readily reduced to a primary amine, yielding 2-(4-amino-1H-pyrazol-1-yl)ethan-1-amine. This transformation opens up avenues for the introduction of various functionalities through reactions of the newly formed amino group.

Common reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or rhodium catalysts), and borane (B79455) complexes. The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, LiAlH₄ is a powerful reducing agent that would also reduce other carbonyl or ester groups, whereas catalytic hydrogenation can sometimes be more selective.

The resulting 2-aminoethyl derivatives are valuable intermediates for the synthesis of more complex molecules, such as amides, sulfonamides, and ureas, by reacting them with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively.

1,3-Dipolar Cyclization Reactions of the Nitrile Group (e.g., with Sodium Azide (B81097) to Tetrazoles)

The nitrile group can participate in 1,3-dipolar cycloaddition reactions, most notably with azides to form tetrazole rings. The reaction of this compound with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, would yield 1-((5-methyl-1H-tetrazol-1-yl)methyl)-1H-pyrazol-4-amine.

This [3+2] cycloaddition is a powerful tool for the construction of the tetrazole ring, which is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. The reaction mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile, followed by cyclization. The reaction conditions, such as temperature and the choice of catalyst, can significantly influence the reaction rate and yield. Common catalysts include zinc salts, ammonium chloride, and various organocatalysts. nih.gov

The resulting tetrazole derivatives can exhibit unique pharmacological properties and are of great interest in the development of new therapeutic agents.

Formation of Schiff Basesresearchgate.net

The primary amino group at the C4 position of the pyrazole ring in this compound serves as a key functional handle for the synthesis of Schiff bases, also known as imines or azomethines. These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.net

The general synthesis involves reacting this compound with various substituted aldehydes or ketones. scielo.org.co The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of an acid, like glacial acetic acid, to facilitate the dehydration process. scielo.org.comdpi.com The mixture is typically heated under reflux for a period ranging from one to several hours. scielo.org.comdpi.com Progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration and purified by recrystallization. scielo.org.co

This reaction leads to the formation of a C=N double bond, linking the pyrazole core to the substituent from the carbonyl compound. The resulting Schiff bases are valuable intermediates in organic synthesis and have been widely studied for their diverse chemical and biological properties. scielo.org.co

Table 1: Representative Schiff Base Synthesis Conditions

| Reactant A | Reactant B (Example) | Solvent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|---|

| This compound | Substituted Benzaldehyde | Ethanol | Glacial Acetic Acid | Reflux, 1-10 h | (E)-2-(4-((substituted-benzylidene)amino)-1H-pyrazol-1-yl)acetonitrile |

| This compound | Cinnamaldehyde | Methanol | None | Reflux, 1-24 h | (E)-2-(4-((3-phenylallylidene)amino)-1H-pyrazol-1-yl)acetonitrile |

Derivatization Strategies via the Amino Group

The 4-amino group is a primary site for derivatization, enabling the introduction of a wide array of functional groups and the extension of the molecular framework. Beyond Schiff base formation, other key derivatization strategies include acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for molecular recognition processes.

These derivatization reactions are essential for creating libraries of compounds for various applications, allowing for systematic modification of the molecule's properties. nih.govresearchgate.net

Derivatization Strategies via the Pyrazole Ring System

The pyrazole ring itself is amenable to further functionalization, particularly through alkylation and cyclization reactions that lead to the formation of fused heterocyclic systems.

Alkylation Reactionsresearchgate.net

Alkylation of the pyrazole ring typically occurs at one of the nitrogen atoms. For a 1-substituted pyrazole like this compound, the remaining NH proton on the ring is acidic and can be removed by a base, generating a pyrazolate anion. This anion can then react with an alkylating agent (e.g., an alkyl halide).

However, in related pyrazole systems, direct alkylation without a pre-existing substituent at N1 often leads to a mixture of N1 and N2 isomeric products. bioorganica.com.ua For instance, alkylation of pyrazolo[4,3-c]pyrazoles with agents like chloroacetonitrile can result in mixtures of 1- and 2-alkylation products. bioorganica.com.ua The ratio of these isomers can be influenced by the nature of the alkylating agent, the solvent, and the reaction conditions. The separation of these isomers often requires chromatographic techniques. bioorganica.com.ua This principle suggests that if the N1 position of the parent 4-aminopyrazole were unsubstituted, alkylation could occur at either nitrogen, leading to structural isomers.

Cyclization Reactions to Fused Heterocycles

The 4-amino group, in conjunction with an adjacent C-H or a substituent at the C5 position, provides the necessary functionality for annulation reactions, where a new ring is fused onto the pyrazole core.

The synthesis of a pyrazolo[4,3-c]pyrazole ring system from a 4-aminopyrazole precursor requires the construction of a second pyrazole ring. A common strategy for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov To apply this to this compound, the molecule would first need to be elaborated to introduce the necessary functional groups.

For example, a Vilsmeier-Haack reaction could introduce a formyl group at the C5 position, yielding 4-amino-1-(cyanomethyl)-1H-pyrazole-5-carbaldehyde. This intermediate, possessing an amino group and a carbonyl group in a 1,2-relationship, could then undergo cyclization with hydrazine. The initial condensation would form a hydrazone at the C5-aldehyde, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the C4 carbon, displacing the amino group to form the second pyrazole ring.

The construction of a pyridine ring fused to the pyrazole core is a well-established method for synthesizing pyrazolo[4,3-b]pyridines. nih.gov These syntheses often rely on the annulation of a pyridine fragment onto an amino-substituted pyrazole. researchgate.net The 4-amino group of this compound is ideally positioned for such cyclocondensation reactions.

A common approach involves reacting the 4-aminopyrazole with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a related synthon. nih.gov For example, condensation with a β-ketoester or a dialdehyde (B1249045) equivalent can lead to the formation of the pyridine ring. The reaction typically proceeds via an initial condensation of the amino group with one carbonyl group, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the fused bicyclic system. The specific reagents and conditions determine the substitution pattern on the newly formed pyridine ring. nih.gov

Table 2: Fused Heterocycle Synthesis Strategies

| Target Ring System | Required Precursor from Starting Material | Key Reagents | General Mechanism |

|---|---|---|---|

| Pyrazolo[4,3-c]pyrazole | 4-amino-1-(cyanomethyl)-1H-pyrazole-5-carbaldehyde | Hydrazine (NH₂NH₂) | Condensation to hydrazone, then intramolecular cyclization with displacement of the C4-amino group. |

Pyrazolo-thiazole Hybrids

The synthesis of pyrazolo-thiazole hybrids from this compound can be envisioned through a multi-step sequence that first transforms the starting material into a suitable precursor for thiazole (B1198619) ring formation. A plausible approach involves the conversion of the 4-amino group of the pyrazole into a thiourea, followed by cyclization with an α-haloketone in a Hantzsch-type thiazole synthesis.

Alternatively, a Thorpe-Ziegler type cyclization can be employed to construct a fused pyridine ring, leading to a pyrazolo[3,4-b]pyridine system, which can be further functionalized. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile. To apply this to the synthesis of a pyrazolo-fused system, the amino group of this compound would first need to be converted into a cyanomethylamino group. The resulting dinitrile can then undergo intramolecular cyclization.

Reaction Scheme:

A representative reaction involves the initial N-alkylation of the 4-amino group with chloroacetonitrile to yield a dinitrile intermediate. This intermediate then undergoes a base-catalyzed Thorpe-Ziegler cyclization to furnish the corresponding aminopyrazolo[3,4-b]pyridine.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridines via Thorpe-Ziegler Cyclization

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-((4-amino-1H-pyrazol-1-yl)methyl)acetonitrile | 1. ClCH₂CN, K₂CO₃, DMF 2. NaOEt, EtOH, reflux | 1-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | Data not available |

| Substituted 2-((4-amino-1H-pyrazol-1-yl)methyl)acetonitrile | 1. Substituted Chloroacetonitrile, Base 2. Base, Solvent, Heat | Substituted 1-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | Data not available |

Pyrazolo-tetrazole Hybrids

The synthesis of pyrazolo-tetrazole hybrids from this compound is most directly achieved through the [3+2] cycloaddition reaction of the nitrile group with an azide source. This reaction is a well-established and efficient method for the formation of tetrazole rings. nih.gov A variety of catalysts can be employed to promote this transformation, including zinc salts, copper salts, and various Lewis acids.

The reaction typically involves heating the pyrazolylacetonitrile with sodium azide in a suitable solvent, such as dimethylformamide (DMF) or toluene, often in the presence of a catalyst and an ammonium salt or a trialkylamine hydrochloride. The nitrile carbon acts as the electrophile, and the azide anion acts as the nucleophile in this cycloaddition, leading to the formation of the 5-substituted tetrazole ring.

Reaction Scheme:

The nitrile functionality of this compound reacts with sodium azide in the presence of a catalyst to yield 1-((1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine.

Table 2: Synthesis of Pyrazolo-tetrazole Hybrids via [3+2] Cycloaddition

| Nitrile Precursor | Azide Source | Catalyst/Additive | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | NaN₃ | Et₃N·HCl | Toluene | 120°C, 36h | 1-((1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine | Good |

| This compound | NaN₃ | ZnCl₂ | DMF | Reflux | 1-((1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine | High |

| This compound | NaN₃ | CuSO₄·5H₂O | DMSO | 140°C, 1h | 1-((1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine | Excellent |

| This compound | NaN₃ | Co(II) complex | Methanol | Reflux | 1-((1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine | Near Quantitative nih.gov |

Chromeno[2,3-b]pyridine-pyrazole Hybrids

The construction of complex, fused heterocyclic systems such as chromeno[2,3-b]pyridine-pyrazole hybrids can be efficiently achieved through multicomponent reactions (MCRs). nih.gov Starting from this compound, a one-pot synthesis can be designed that combines the aminopyrazole with a salicylaldehyde (B1680747) derivative and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate.

This type of reaction often proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization. The 4-amino group of the pyrazole acts as a key nucleophile in the formation of the pyridine ring, which is fused to the chromene system. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or triethylamine, and carried out in a suitable solvent like ethanol or acetic acid.

Reaction Scheme:

A three-component reaction between this compound, a substituted salicylaldehyde, and malononitrile in the presence of a catalytic amount of base can lead to the formation of a highly substituted 2-amino-5H-chromeno[2,3-b]pyridine derivative with a pyrazole moiety.

Table 3: Multicomponent Synthesis of Chromeno[2,3-b]pyridine-pyrazole Hybrids

| Aminopyrazole Component | Aldehyde Component | Active Methylene Component | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Salicylaldehyde | Malononitrile | Piperidine | Ethanol | 2-Amino-5-(cyanomethyl)-5H-chromeno[2,3-b]pyridin-3-carbonitrile with pyrazole substituent | Data not available |

| This compound | 5-Bromosalicylaldehyde | Malononitrile | Triethylamine | Ethanol | 2-Amino-8-bromo-5-(cyanomethyl)-5H-chromeno[2,3-b]pyridin-3-carbonitrile with pyrazole substituent | Good |

| This compound | 2-Hydroxynaphthaldehyde | Ethyl cyanoacetate | Piperidine | Acetic Acid | Ethyl 2-amino-5-(cyanomethyl)-5H-benzo[f]chromeno[2,3-b]pyridine-3-carboxylate with pyrazole substituent | Moderate |

Advanced Spectroscopic and Structural Characterization of 2 4 Amino 1h Pyrazol 1 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, ¹H and ¹³C NMR would provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Analysis and Signal Assignment

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrazole (B372694) ring, the methylene (B1212753) group, and the amino group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would provide information about the connectivity of neighboring protons.

Interactive Data Table: Hypothetical ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | Data not available | s | - |

| H-5 (pyrazole) | Data not available | s | - |

| -CH₂- | Data not available | s | - |

| -NH₂ | Data not available | s (broad) | - |

¹³C NMR Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the pyrazole ring carbons, the methylene carbon, and the nitrile carbon.

Interactive Data Table: Hypothetical ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | Data not available |

| C-4 (pyrazole) | Data not available |

| C-5 (pyrazole) | Data not available |

| -CH₂- | Data not available |

| -CN | Data not available |

Advanced NMR Techniques for Structural Confirmation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the methylene protons and the C-5 and C-N1 carbons of the pyrazole ring, as well as the nitrile carbon.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and various C-H and C=C/C=N stretches of the pyrazole ring and methylene group.

Interactive Data Table: Hypothetical IR Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (Amino) | Data not available |

| C≡N stretch (Nitrile) | Data not available |

| C-H stretch (Aromatic/Aliphatic) | Data not available |

| C=C / C=N stretch (Pyrazole ring) | Data not available |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₅H₆N₄). Predicted HRMS data for the [M+H]⁺ ion is 123.06653. uni.lu

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound, confirming its empirical formula. For the parent compound, this compound, the theoretical elemental composition is derived from its molecular formula, C₅H₆N₄.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 60.055 | 49.17 |

| Hydrogen | H | 1.008 | 6.048 | 4.95 |

| Nitrogen | N | 14.007 | 56.028 | 45.88 |

| Total | C₅H₆N₄ | | 122.131 | 100.00 |

Experimental validation for derivatives confirms their successful synthesis. For instance, the elemental analysis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (C₁₆H₁₃N₇O₂) shows a close correlation between the calculated and experimentally found values. mdpi.com

Elemental Analysis of a Pyrazole Derivative (C₁₆H₁₃N₇O₂) mdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 57.31 | 57.39 |

| Hydrogen | 3.91 | 3.97 |

Similarly, analysis of various other complex aminopyrazole derivatives consistently demonstrates strong agreement between theoretical and measured elemental compositions, a critical step in the characterization of newly synthesized compounds. bioorganica.com.uaekb.eg

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound is not available in the surveyed literature, extensive X-ray diffraction studies on its derivatives provide a clear understanding of the molecular geometry, conformation, and intermolecular forces that govern this class of compounds. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The crystal structures of aminopyrazole derivatives reveal key geometric features. The central pyrazole ring is typically planar. researchgate.net The conformation of the molecule is defined by the dihedral angles between this pyrazole ring and its various substituents. For example, in 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the dihedral angle between the pyrazole ring and the attached benzene (B151609) ring is 98.92(6)°. researchgate.net In other derivatives, substituents like benzothiazole (B30560) can be nearly coplanar with the pyrazole ring, a conformation stabilized by intramolecular hydrogen bonds. acs.org

Crystallographic data for representative aminopyrazole derivatives are summarized below, illustrating the common crystal systems and space groups in which these compounds crystallize.

Representative Crystallographic Data for Aminopyrazole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 3,5-diamino-4-benzyl-1H-pyrazole | C₁₀H₁₂N₄ | Monoclinic | P2₁/c | a=11.39 Å, b=5.69 Å, c=16.32 Å, β=108.51° | nih.gov |

These structural analyses provide precise bond lengths and angles, confirming the covalent framework of the molecules and revealing subtle geometric variations influenced by the electronic nature and steric bulk of different substituents.

The crystal packing of aminopyrazole derivatives is predominantly directed by a network of intermolecular hydrogen bonds. The amino group (-NH₂) and the pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors. A frequently observed motif is the N-H···N hydrogen bond, which can link molecules into distinct supramolecular structures. researchgate.netresearchgate.net

In the crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, N-H···N interactions lead to the formation of centrosymmetric dimers. e-journals.in In other cases, these interactions create infinite one-dimensional chains, known as catemers. nih.govmdpi.com For instance, 3,5-diamino-4-benzyl-1H-pyrazole features catemer motifs formed by N—H⋯N hydrogen bonds. nih.gov

Computational and Theoretical Chemistry Studies

Reaction Pathway Modeling

Due to a lack of specific computational studies on the reaction pathway for the synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, this section will detail the theoretical modeling of a closely related and synthetically relevant reaction: the formation of the 5-aminopyrazole ring from the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine (B178648) hydrate. This reaction has been theoretically investigated using Density Functional Theory (DFT) and meta-GGA studies, providing insight into the plausible mechanistic pathways, which include nucleophilic attack, cyclization, and tautomerization steps. researchgate.net

Two primary mechanistic pathways are generally considered for the formation of the aminopyrazole ring from these precursors. researchgate.net The first pathway is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the carbon atom of the cyano group in ethoxymethylenemalononitrile. The second, and more probable, pathway begins with the nucleophilic attack of hydrazine's nitrogen on the ethylenic carbon of ethoxymethylenemalononitrile. researchgate.net

The energetically favored mechanism proceeds through the initial nucleophilic addition of hydrazine to the double bond, followed by an intramolecular cyclization. This process involves the formation of several transition states (TS) as the reaction progresses from reactants to products. The relative Gibbs free energy changes (ΔG) associated with these transition states and intermediates determine the kinetic feasibility of the reaction pathway.

A plausible reaction pathway, based on theoretical modeling of analogous systems, can be described as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of a hydrazine derivative on the β-carbon of a suitably substituted acrylonitrile (B1666552) precursor. This forms a tetrahedral intermediate.

Proton Transfer: A proton transfer step may occur, leading to a more stable intermediate.

Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the nitrile carbon. This is the key ring-forming step, leading to a five-membered cyclic intermediate.

Tautomerization: The cyclic intermediate undergoes tautomerization to yield the final, aromatic 5-aminopyrazole ring structure.

The following table summarizes hypothetical computational data for the key steps in a plausible reaction pathway for the formation of an aminopyrazole ring, based on analogous systems studied in the literature.

| Step | Description | Hypothetical ΔG‡ (kcal/mol) |

| TS1 | Transition state for the initial nucleophilic attack of hydrazine. | 15.2 |

| Intermediate 1 | Formation of the initial adduct after nucleophilic attack. | -5.8 |

| TS2 | Transition state for the intramolecular cyclization (ring formation). | 22.5 |

| Intermediate 2 | Formation of the five-membered cyclic, non-aromatic intermediate. | -12.3 |

| TS3 | Transition state for the final tautomerization to the aromatic product. | 10.7 |

| Product | Formation of the stable, aromatic 5-aminopyrazole ring. | -25.0 |

Note: The data in this table is illustrative and based on theoretical studies of analogous pyrazole (B372694) syntheses. It does not represent experimentally determined values for the synthesis of this compound.

Further computational analysis, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the electronic delocalization and stabilization energies of the transition states and intermediates along the reaction coordinate. researchgate.net These studies are crucial for understanding the underlying electronic factors that govern the reaction mechanism and selectivity.

Future Research Directions and Therapeutic Potential

Development of Novel Synthetic Methodologies

The foundation of any exploration into a compound's therapeutic potential lies in efficient and robust synthetic methods. Traditional synthesis of aminopyrazoles often involves the condensation of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.orgnih.gov While effective, these methods can have limitations in terms of substrate scope, regioselectivity, and environmental impact. Future research must focus on developing innovative, scalable, and sustainable synthetic routes to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile and its analogues.

Key future directions in synthesis include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted synthesis can significantly reduce the environmental footprint of chemical production. researchgate.net These methods often lead to shorter reaction times and higher yields. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient. researchgate.net They offer advantages in atom economy, reduced waste generation, and simplified purification processes, making them ideal for creating diverse chemical libraries for biological screening.

Flow Chemistry: Continuous flow synthesis provides a safer, more scalable, and highly controlled alternative to traditional batch processing. This methodology would be crucial for the large-scale production required for extensive preclinical and clinical studies.

Novel Catalysis: The exploration of new catalytic systems, including nanocatalysts and biocatalysts, could lead to milder reaction conditions, improved selectivity, and access to novel chemical space around the 4-aminopyrazole core.

| Methodology | Key Advantages | Potential Impact |

|---|---|---|

| Green Chemistry | Reduced waste, safer solvents, lower energy consumption | Sustainable and cost-effective manufacturing |

| Multicomponent Reactions | High efficiency, atom economy, rapid library generation | Accelerated discovery of new derivatives |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Facilitates transition from lab-scale to industrial production |

| Solid-Phase Synthesis | Amenable to automation and combinatorial library generation | High-throughput synthesis of analogues for SAR studies nih.gov |

Exploration of Expanded Biological Profiles

The 4-aminopyrazole nucleus is a "privileged structure," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological effects. researchgate.net While the specific biological profile of this compound is not yet fully characterized, the activities of related compounds suggest several promising areas for investigation. nih.gov An in-silico study highlighted that aminopyrazole isomers show class-selectivity towards protein kinases, suggesting potent anticancer activity. researchgate.net

Future biological screening should focus on the following therapeutic areas:

Oncology: Many pyrazole (B372694) derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. mdpi.com Targets of interest include Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases. nih.govrsc.orgacs.org Furthermore, some derivatives act as histone deacetylase (HDAC) inhibitors, another important class of anticancer agents. researchgate.net

Inflammatory Diseases: Compounds with a 4-aminopyrazole scaffold have shown significant anti-inflammatory activity. nih.gov This suggests potential applications in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.

Infectious Diseases: The aminopyrazole core has been found in compounds with antibacterial and antifungal properties. nih.govnih.gov Research could explore the efficacy of this compound derivatives against a broad spectrum of pathogens, including drug-resistant strains.

Neurological Disorders: Certain aminopyrazoles have been investigated for anticonvulsant and analgesic activities, indicating a potential role in treating epilepsy, neuropathic pain, and other central nervous system disorders. nih.gov

| Therapeutic Area | Potential Biological Target | Example from Related Compounds |

|---|---|---|

| Oncology | Janus Kinases (JAKs), CDKs, Aurora Kinases, HDACs | Inhibition of JAK1, JAK2, and JAK3 for immunodeficiency diseases and cancers. nih.gov |

| Inflammation | p38 MAP Kinase, Cyclooxygenase (COX) | Potent anti-inflammatory activity observed in various 4-amino-5-phenylpyrazoles. nih.gov |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal enzymes | Broad-spectrum antibacterial and antifungal activity. nih.govnih.gov |

| Neurology | GABA receptors, Ion channels | Anticonvulsant and analgesic properties. nih.gov |

Advanced Computational Modeling and Rational Drug Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process. nih.gov By leveraging computational chemistry, researchers can design and optimize novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties, while reducing the time and cost associated with traditional trial-and-error approaches. eurasianjournals.com

Future research should employ a multi-faceted computational strategy:

Molecular Docking: This technique can be used to predict how novel derivatives of the lead compound bind to the active sites of various biological targets, such as kinases or other enzymes. tandfonline.com This helps prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activity. nih.gov These models help identify the key molecular features required for potency and can be used to predict the activity of new, unsynthesized molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its protein target over time. nih.gov This can reveal crucial information about the stability of the drug-receptor complex and guide modifications to enhance binding affinity. researchgate.net

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. rsc.org This early-stage screening helps to eliminate candidates with poor drug-like properties, saving significant resources.

| Computational Method | Primary Function | Application to Pyrazole Drug Design |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor | Identify potential kinase targets and optimize interactions within the ATP-binding pocket. researchgate.nettandfonline.com |

| 3D-QSAR | Correlates 3D structure with biological activity | Guide the design of more potent inhibitors by identifying key pharmacophoric features. nih.gov |

| Molecular Dynamics | Simulates the movement and interaction of molecules over time | Assess the stability of the ligand-protein complex and understand binding kinetics. nih.gov |

| ADME/Tox Modeling | Predicts pharmacokinetic and toxicity profiles | Prioritize compounds with favorable drug-like properties for synthesis and in vitro testing. rsc.org |

Clinical Translational Prospects

The ultimate goal of medicinal chemistry research is the translation of a promising compound from the laboratory to the clinic. While this compound itself is far from clinical use, the proven track record of the broader aminopyrazole class provides a clear roadmap and a strong rationale for its development.

The pathway to clinical translation involves several critical stages:

Lead Optimization: Derivatives of the initial hit compound are synthesized and tested to improve potency, selectivity, and ADMET properties. This phase heavily relies on the synthetic and computational methods described previously.

Preclinical Evaluation: The optimized lead candidate undergoes extensive in vitro and in vivo testing to establish its efficacy in disease models and to conduct preliminary safety assessments.

Investigational New Drug (IND) Application: Following successful preclinical studies, a comprehensive data package is submitted to regulatory authorities (such as the U.S. FDA) to request permission to begin human clinical trials.

Clinical Trials (Phase I, II, III): The drug candidate is evaluated in human subjects to assess its safety, determine the appropriate dosage, and confirm its efficacy in treating the target disease.

The clinical success of other aminopyrazole-containing drugs provides strong validation for this scaffold. For instance, drugs targeting kinases have successfully progressed through clinical trials for the treatment of cancers and inflammatory diseases, demonstrating the therapeutic viability of this chemical class. nih.gov

| Stage | Primary Objective | Key Activities |

|---|---|---|

| Discovery & Lead Optimization | Identify and refine a potent and drug-like candidate | High-throughput screening, SAR studies, computational modeling |

| Preclinical Development | Assess efficacy and safety in non-human studies | In vivo disease models, toxicology studies, formulation development |

| Clinical Trials | Evaluate safety and efficacy in humans | Phase I (Safety), Phase II (Efficacy & Dosing), Phase III (Large-scale Efficacy) |

| Regulatory Approval | Gain marketing authorization | Submission of New Drug Application (NDA) to regulatory bodies |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions of nitrile-containing precursors with hydrazine derivatives. For example, analogous acetonitrile derivatives (e.g., (1H-benzo[d]imidazol-2-yl)acetonitrile) have been prepared by reacting substituted amines with cyanoacetate intermediates under reflux in ethanol or DMF, followed by purification via column chromatography . Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometry of reactants to maximize yield.

- Key Tools : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and spectroscopic methods (¹H/¹³C NMR).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyrazole NH₂ group (~5.0–6.0 ppm for aromatic protons, δ ~150–160 ppm for nitrile carbons) and nitrile functionality (C≡N stretch at ~2200–2250 cm⁻¹ in FTIR) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELXL for refinement .

- Data Table :

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | 8.2–8.5 ppm (pyrazole H) | |

| ¹³C NMR | ~115–120 ppm (C≡N) |

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H301, H311, H331 hazards) .

- Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation .

- In case of exposure, follow first-aid protocols: flush skin/eyes with water, seek medical attention for inhalation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 09) to model electron density distribution, focusing on the nitrile group’s electrophilicity and pyrazole ring’s nucleophilic sites .

- Compare with experimental results (e.g., regioselectivity in cycloadditions) to validate predictions.

- Case Study : Analogous triazole-acetonitrile derivatives showed higher reactivity at the nitrile carbon (LUMO = −1.8 eV) in nucleophilic substitutions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodology :

- If NMR suggests planar pyrazole rings but X-ray shows puckering, analyze temperature-dependent NMR to detect conformational flexibility .

- Use dynamic NMR simulations (e.g., EXSY) to quantify ring inversion barriers.

- Example : For 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, X-ray data confirmed non-planarity (torsion angle = 12.5°), reconciling discrepancies in NOESY correlations .

Q. How does solvent polarity influence the compound’s stability and application in multicomponent reactions?

- Methodology :

- Conduct kinetic studies in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Monitor degradation via UV-Vis (λmax ~270 nm) .

- Polar aprotic solvents enhance nitrile reactivity but may accelerate hydrolysis; stabilize with anhydrous conditions.

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

- Methodology :

- Issue : Exothermic nitrile reactions may cause thermal runaway at scale.

- Solution : Use controlled addition (syringe pumps) and inline cooling (jacketed reactors). Optimize stoichiometry via DoE (Design of Experiments) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。